Cas no 1522856-28-5 ((4-Propylphenyl)methanesulfonyl chloride)

(4-Propylphenyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as a sulfonylation agent, enabling efficient introduction of the methanesulfonyl group into target molecules. The propylphenyl moiety enhances lipophilicity, making it valuable for modifying compound solubility profiles. This reagent exhibits good stability under controlled conditions, ensuring reliable performance in reactions such as nucleophilic substitutions or amide formations. Its well-defined structure allows for precise functionalization in complex molecular architectures, particularly in drug discovery and agrochemical research. Proper handling under inert atmospheres is recommended due to moisture sensitivity.
(4-Propylphenyl)methanesulfonyl chloride structure
1522856-28-5 structure
Product Name:(4-Propylphenyl)methanesulfonyl chloride
CAS No:1522856-28-5
MF:C10H13ClO2S
MW:232.727020978928
CID:2855174
Update Time:2025-05-23

(4-Propylphenyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (4-Propylphenyl)methanesulfonyl chloride
    • Inchi: 1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3
    • InChI Key: STCXNRPJJNSRRL-UHFFFAOYSA-N
    • SMILES: ClS(CC1C=CC(=CC=1)CCC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 248
  • XLogP3: 3.2
  • Topological Polar Surface Area: 42.5

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(4-Propylphenyl)methanesulfonyl chloride Related Literature

Additional information on (4-Propylphenyl)methanesulfonyl chloride

Research Brief on (4-Propylphenyl)methanesulfonyl chloride (CAS: 1522856-28-5) in Chemical Biology and Pharmaceutical Applications

(4-Propylphenyl)methanesulfonyl chloride (CAS: 1522856-28-5) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and covalent protein modifiers. Recent studies have highlighted its utility in medicinal chemistry due to its reactivity with nucleophilic residues such as cysteine and lysine, enabling targeted modifications of biomolecules.

In the context of drug discovery, (4-Propylphenyl)methanesulfonyl chloride has been employed as a versatile building block for the development of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in creating irreversible inhibitors of cathepsin B, a protease implicated in cancer metastasis. The researchers utilized the compound's sulfonyl chloride moiety to form stable thioether bonds with the active-site cysteine of the enzyme, resulting in potent inhibition with IC50 values in the low nanomolar range.

Structural-activity relationship (SAR) studies involving this compound have revealed that the propylphenyl group contributes significantly to membrane permeability and target binding affinity. Computational modeling approaches, including molecular dynamics simulations, have shown that the hydrophobic propyl chain enhances interactions with lipophilic enzyme pockets while maintaining favorable physicochemical properties. This balance between reactivity and drug-likeness makes (4-Propylphenyl)methanesulfonyl chloride particularly valuable for lead optimization in drug development programs.

Recent advances in chemical biology have expanded the applications of this compound beyond traditional drug discovery. A 2024 publication in ACS Chemical Biology reported its use in activity-based protein profiling (ABPP) to identify novel targets in inflammatory pathways. The researchers designed a probe incorporating (4-Propylphenyl)methanesulfonyl chloride coupled with a biotin tag, enabling selective labeling and pull-down of reactive cysteines in macrophage proteomes under inflammatory conditions.

The safety and handling considerations for (4-Propylphenyl)methanesulfonyl chloride have been addressed in several recent technical reports. As a reactive sulfonyl chloride derivative, it requires careful handling under inert atmosphere conditions and is typically stored at low temperatures to prevent hydrolysis. Recent process chemistry developments have improved its synthetic accessibility, with new catalytic methods reported for its preparation from commercially available precursors.

Looking forward, the unique properties of (4-Propylphenyl)methanesulfonyl chloride position it as a valuable tool in emerging areas such as targeted protein degradation and covalent PROTAC development. Ongoing research is exploring its potential in creating bifunctional molecules that can simultaneously engage target proteins and E3 ubiquitin ligases, opening new avenues for drug discovery in challenging therapeutic areas.

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